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molecular formula C5H6N4O3S B178784 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid CAS No. 139183-37-2

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Cat. No. B178784
M. Wt: 202.19 g/mol
InChI Key: OSIJZKVBQPTIMT-WAPJZHGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04751295

Procedure details

A mixture of 2-(5-amino-1,2,4-thiadiazol-3-yl-2-methoxyiminoacetonitrile (18.3 g, 0.1 mole) in 4N NaOH (250 ml) was heated at 50°-55° C. with stirring for 3 hours. The reaction mixture was adjusted to pH 1 with H3PO4, and washed with ethyl acetate (100 ml), saturated with NaCl, and extracted three times with a mixture of ethyl acetate and tetrahydrofuran (3:1, 300 ml×2, and 200 ml×1). The extracts were combined, dried over MgSO4 and concentrated under reduced pressure. The residue was triturated with isopropyl ether to afford pale yellow crystals of the title acid. Yield 16.8 g (83%). M.p. 184°-5° C. (dec.). [Lit.*, m.p. 180°-182° C. (dec.)].
Name
5-amino-1,2,4-thiadiazol-3-yl-2-methoxyiminoacetonitrile
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][N:5]=[C:4]([C:7](=[N:10][O:11][CH3:12])[C:8]#N)[N:3]=1.[OH:13]P(O)(O)=O.[OH-:18].[Na+]>>[NH2:1][C:2]1[S:6][N:5]=[C:4]([C:7](=[N:10][O:11][CH3:12])[C:8]([OH:13])=[O:18])[N:3]=1 |f:2.3|

Inputs

Step One
Name
5-amino-1,2,4-thiadiazol-3-yl-2-methoxyiminoacetonitrile
Quantity
18.3 g
Type
reactant
Smiles
NC1=NC(=NS1)C(C#N)=NOC
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 50°-55° C.
WASH
Type
WASH
Details
washed with ethyl acetate (100 ml), saturated with NaCl
EXTRACTION
Type
EXTRACTION
Details
extracted three times
ADDITION
Type
ADDITION
Details
with a mixture of ethyl acetate and tetrahydrofuran (3:1, 300 ml×2, and 200 ml×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with isopropyl ether
CUSTOM
Type
CUSTOM
Details
to afford pale yellow crystals of the title acid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC1=NC(=NS1)C(C(=O)O)=NOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04751295

Procedure details

A mixture of 2-(5-amino-1,2,4-thiadiazol-3-yl-2-methoxyiminoacetonitrile (18.3 g, 0.1 mole) in 4N NaOH (250 ml) was heated at 50°-55° C. with stirring for 3 hours. The reaction mixture was adjusted to pH 1 with H3PO4, and washed with ethyl acetate (100 ml), saturated with NaCl, and extracted three times with a mixture of ethyl acetate and tetrahydrofuran (3:1, 300 ml×2, and 200 ml×1). The extracts were combined, dried over MgSO4 and concentrated under reduced pressure. The residue was triturated with isopropyl ether to afford pale yellow crystals of the title acid. Yield 16.8 g (83%). M.p. 184°-5° C. (dec.). [Lit.*, m.p. 180°-182° C. (dec.)].
Name
5-amino-1,2,4-thiadiazol-3-yl-2-methoxyiminoacetonitrile
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][N:5]=[C:4]([C:7](=[N:10][O:11][CH3:12])[C:8]#N)[N:3]=1.[OH:13]P(O)(O)=O.[OH-:18].[Na+]>>[NH2:1][C:2]1[S:6][N:5]=[C:4]([C:7](=[N:10][O:11][CH3:12])[C:8]([OH:13])=[O:18])[N:3]=1 |f:2.3|

Inputs

Step One
Name
5-amino-1,2,4-thiadiazol-3-yl-2-methoxyiminoacetonitrile
Quantity
18.3 g
Type
reactant
Smiles
NC1=NC(=NS1)C(C#N)=NOC
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 50°-55° C.
WASH
Type
WASH
Details
washed with ethyl acetate (100 ml), saturated with NaCl
EXTRACTION
Type
EXTRACTION
Details
extracted three times
ADDITION
Type
ADDITION
Details
with a mixture of ethyl acetate and tetrahydrofuran (3:1, 300 ml×2, and 200 ml×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with isopropyl ether
CUSTOM
Type
CUSTOM
Details
to afford pale yellow crystals of the title acid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC1=NC(=NS1)C(C(=O)O)=NOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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